Cas no 349553-97-5 (7β-Hydroxy Cholesterol-d7)

7β-ヒドロキシコレステロール-d7は、安定同位体標識(デューテリウム7個)を有するコレステロール代謝物の一種です。この化合物は、酸化ストレスや脂質過酸化反応のバイオマーカーとして、特に動脈硬化や神経変性疾患の研究において重要な役割を果たします。d7標識により、質量分析法(LC-MS/MS等)を用いた高感度・高精度な定量分析が可能となり、内標準物質としての利用に最適です。高い化学的純度(通常98%以上)と安定性を備え、細胞内酸化ストレスメカニズムの解明や薬剤開発研究における信頼性の高いデータ取得を支援します。

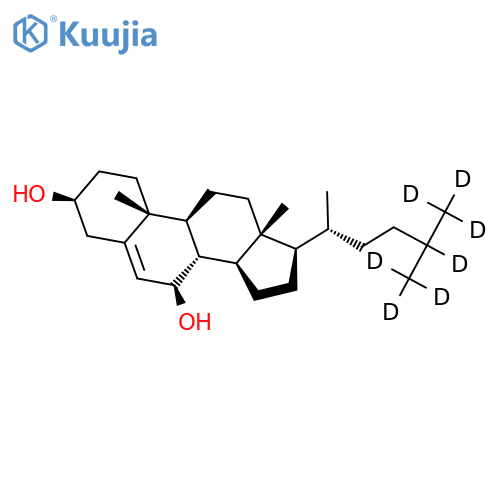

7β-Hydroxy Cholesterol-d7 structure

商品名:7β-Hydroxy Cholesterol-d7

7β-Hydroxy Cholesterol-d7 化学的及び物理的性質

名前と識別子

-

- 7β-Hydroxy Cholesterol-d7

- cholest-5-en-3ß,7ß-diol-d7

- cholest-5-en-3?,7?-diol-d7

- 7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7

- 5-Cholestene-3,7-diol-d7

- 7-Hydroxy Cholesterol-d7

- 7-Hydroxycholest-5-en-3-ol-d7

- Cholest-5-ene-3,7-diol-d7

- cholest-5-ene-3b,7b-diol(d7)

- MS-27056

- CS-0202334

- HY-113341S

- cholest-5-en-3beta,7beta-diol(d7)

- DA-70337

- PD080523

- 7ss-Hydroxycholesterol-d7

- 7?-Hydroxycholesterol-d7

- Cholest-5-ene-25,26,26,26,27,27,27-d7-3,7-diol, (3ss,7ss)-; (3ss,7ss)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,7-diol; 7ss-Hydroxycholesterol-25,26,26,26,27,27,27-D7; (3ss,7ss)-Cholest-5-ene-3,7-diol-d7; 7ss-Hydroxycholesterol-d7

- 7beta-hydroxy-cholesterol(d7)

- SCHEMBL26642237

- 349553-97-5

- F90993

- LMST01010008

- (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

- 7beta-hydroxycholesterol-d7

-

- MDL: MFCD01317397

- インチ: InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25+,26-/m1/s1/i1D3,2D3,16D

- InChIKey: HKTLZNPSEKWWSW-KXSSCKPSSA-N

- ほほえんだ: C([2H])([2H])([2H])C([2H])(C([2H])([2H])[2H])CC[C@@H](C)[C@H]1CC[C@H]2[C@H]3[C@H](CC[C@]12C)[C@@]4(C)CC[C@@H](CC4=C[C@@H]3O)O

計算された属性

- せいみつぶんしりょう: 395.37800

- どういたいしつりょう: 409.393717927g/mol

- 同位体原子数: 7

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 624

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.4

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: 174-178?C

- ふってん: 515.3±38.0 °C at 760 mmHg

- フラッシュポイント: 214.7±21.4 °C

- PSA: 40.46000

- LogP: 5.96940

- じょうきあつ: 0.0±3.0 mmHg at 25°C

7β-Hydroxy Cholesterol-d7 セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−20°C

7β-Hydroxy Cholesterol-d7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022116-1mg |

cholest-5-en-3?,7?-diol-d7,99% |

349553-97-5 | 99% | 1mg |

¥4513 | 2024-05-24 | |

| TRC | H917964-2.5mg |

7ß-Hydroxycholesterol-d7 |

349553-97-5 | 2.5mg |

$661.00 | 2023-05-18 | ||

| TRC | H917964-10mg |

7ß-Hydroxycholesterol-d7 |

349553-97-5 | 10mg |

$ 2354.00 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64644-500ug |

7β-hydroxy Cholesterol-d7 |

349553-97-5 | 98% | 500ug |

¥2244.00 | 2023-09-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C130195-1mg |

7β-Hydroxy Cholesterol-d7 |

349553-97-5 | >99% | 1mg |

¥3760.90 | 2023-09-03 | |

| 1PlusChem | 1P00BZJN-1mg |

7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 |

349553-97-5 | ≥99% deuterated forms (d1-d7) | 1mg |

$308.00 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1238721-1mg |

7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 |

349553-97-5 | 98%D | 1mg |

$650 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1238721-1mg |

7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 |

349553-97-5 | 98%D | 1mg |

$650 | 2025-02-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C130195-10mg |

7β-Hydroxy Cholesterol-d7 |

349553-97-5 | >99% | 10mg |

¥26946.90 | 2023-09-03 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64644-1mg |

7β-hydroxy Cholesterol-d7 |

349553-97-5 | 98% | 1mg |

¥4040.00 | 2023-09-09 |

7β-Hydroxy Cholesterol-d7 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

349553-97-5 (7β-Hydroxy Cholesterol-d7) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:349553-97-5)7β-Hydroxy Cholesterol-d7

清らかである:99%

はかる:1mg

価格 ($):439.0